molecular formula C10H18N2O4 B3183679 (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1022164-11-9

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3183679
CAS No.: 1022164-11-9
M. Wt: 230.26
InChI Key: OSQJCAMJAGJCSX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral amino acid derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound’s structure includes a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

    Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Formation of the Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation or hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Boc-pyrrolidine serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis. This protection allows for selective reactions without affecting other functional groups.
  • Drug Development : Research has shown that derivatives of Boc-pyrrolidine exhibit potential as inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and neurological disorders.

Synthetic Applications

Boc-pyrrolidine is instrumental in organic synthesis due to its ability to undergo various transformations:

  • Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.
  • Functionalization : The amino group can be easily modified to introduce different functionalities, enhancing the compound's biological activity.

Table 1: Comparison of Synthetic Applications

Application TypeDescriptionExample Use Case
Peptide SynthesisProtects amines during coupling reactionsSynthesis of peptide hormones
Cyclization ReactionsForms cyclic compounds through ring closureSynthesis of alkaloids
FunctionalizationModifies the amino group for enhanced activityDevelopment of enzyme inhibitors

Case Study 1: Anticancer Agents

Research published in the Journal of Medicinal Chemistry highlighted the use of Boc-pyrrolidine derivatives as potent anticancer agents. These compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The study demonstrated that specific modifications to the Boc-pyrrolidine structure enhanced its efficacy against various cancer cell lines.

Case Study 2: Neurological Disorders

Another study focused on the synthesis of Boc-pyrrolidine derivatives aimed at treating neurological disorders such as Alzheimer's disease. These derivatives were designed to inhibit acetylcholinesterase, an enzyme linked to cognitive decline. The results indicated that certain Boc-pyrrolidine analogs showed promising inhibitory activity, suggesting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the final active compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    (3S,4S)-4-Hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A hydroxylated derivative with similar chemical properties.

Uniqueness

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as an intermediate in the production of various pharmaceuticals.

Biological Activity

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-pyrrolidine, is a chiral amino acid derivative known for its significant role in pharmaceutical synthesis and biological activity. This compound features a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. Its molecular formula is C10_{10}H18_{18}N2_2O4_4, with a molecular weight of 230.26 g/mol .

The compound is characterized by:

  • Molecular Structure : The presence of a pyrrolidine ring and a carboxylic acid functional group.
  • Stereochemistry : The specific stereochemistry at positions 3 and 4 contributes to its biological activity.
  • Protecting Group : The Boc group enhances stability during synthesis and can be removed to yield the active amino acid.

The biological activity of this compound primarily involves its role as a precursor in the synthesis of various bioactive compounds. Upon deprotection, it can act as a prodrug, releasing the active amino acid which interacts with biological targets such as enzymes and receptors.

Applications in Medicinal Chemistry

This compound has been utilized in the development of several therapeutics:

  • Antiviral Agents : Research indicates that derivatives of pyrrolidine exhibit antiviral activities against various viruses including HIV and influenza .
  • Neuraminidase Inhibitors : Some studies highlight its potential as a building block for inhibitors targeting neuraminidase enzymes, which are crucial for viral replication .
  • GABA Receptor Modulation : The compound may also influence gamma-aminobutyric acid (GABA) pathways, potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several studies have investigated the biological implications of derivatives synthesized from this compound:

  • Antiviral Activity :
    • A study reported the synthesis of pyrrolidine derivatives that demonstrated significant antiviral activity against tobacco mosaic virus. The compounds showed higher efficacy compared to standard treatments .
  • Enzyme Inhibition :
    • Research focused on the inhibition of GABA aminotransferase (GABA-AT) using derivatives of this compound, leading to increased GABA levels in neuronal tissues. This suggests potential applications in treating epilepsy and anxiety disorders .

Data Table: Summary of Biological Activities

Activity Type Compound/Derivatives Target Efficacy
AntiviralPyrrolidine DerivativesTobacco Mosaic VirusHigher than standard agents
Neuraminidase InhibitionVarious Pyrrolidine DerivativesInfluenza VirusEffective at low concentrations
GABA ModulationGABA-AT InhibitorsGABA ReceptorsIncreased GABA levels

Properties

IUPAC Name

(3S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021428-21-6
Record name rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.